![molecular formula C9H13N5 B1427881 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1250823-58-5](/img/structure/B1427881.png)
3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H13N5 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C10H13N5
- Molecular Weight : 205.25 g/mol
The structure features a pyrazole core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the findings related to its anticancer effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |
HepG2 (Liver) | 26.00 | Cell cycle arrest |
A549 (Lung) | 36.12 | Inhibition of proliferation |
HCT116 (Colon) | 0.39 | Aurora-A kinase inhibition |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
In addition to its anticancer properties, studies have shown that pyrazole derivatives can also possess anti-inflammatory effects. The following data illustrates the anti-inflammatory activity of related compounds:
Compound | Activity | Assay Method |
---|---|---|
Compound A | HRBC membrane stabilization | Membrane stabilization assay |
Compound B | DPPH scavenging percentage | Antioxidant assay |
These compounds demonstrated significant inhibition of inflammatory mediators, supporting their development as anti-inflammatory agents .
Mechanistic Insights
The mechanism of action for this compound involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in cancerous cells, contributing to its antiproliferative effects.
- Kinase Inhibition : Some studies suggest that pyrazole derivatives may inhibit specific kinases involved in cancer cell signaling pathways .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Study on HepG2 Cells : A study evaluated the effects of various pyrazole derivatives on HepG2 liver cancer cells, demonstrating significant growth inhibition and induction of apoptosis at low concentrations.
- In Vivo Models : Animal models treated with pyrazole-based compounds exhibited reduced tumor growth compared to controls, reinforcing the potential for clinical application.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Another significant application lies in its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced symptoms in conditions like arthritis and other inflammatory diseases .
Case Study: Synthesis of Pyrazole Derivatives
A notable case involved synthesizing a series of pyrazole derivatives, including this compound. These compounds were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further investigation .
Agricultural Applications
Pesticide Development
The compound's structure allows it to function as a potential pesticide. Research has highlighted the effectiveness of pyrazole-based compounds in controlling pests and diseases in crops. For instance, derivatives have been developed that specifically target insect enzymes, leading to reduced toxicity to non-target species while effectively managing pest populations .
Herbicide Activity
In addition to its insecticidal properties, there is evidence suggesting that pyrazole derivatives can also act as herbicides. They inhibit specific enzymes involved in plant growth, providing a means of controlling weed populations without harming crops .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for developing novel polymers with specific properties. Research has focused on incorporating pyrazole units into polymer backbones to enhance thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, pyrazole derivatives are being explored for their potential use in creating nanomaterials with specific electronic or optical properties. The ability to modify the electronic characteristics of nanomaterials through chemical functionalization is an area of active research .
Properties
IUPAC Name |
5-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-3-9(10)14(12-7)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJIKYYOXICYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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